![molecular formula C11H15BO2 B13037112 [(E)-5-phenylpent-1-enyl]boronic acid CAS No. 161282-94-6](/img/structure/B13037112.png)
[(E)-5-phenylpent-1-enyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-5-phenylpent-1-enyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl-substituted pentenyl chain. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-5-phenylpent-1-enyl]boronic acid typically involves the hydroboration of an appropriate alkyne or alkene precursor. One common method is the hydroboration of (E)-5-phenylpent-1-yne using a borane reagent such as borane-dimethyl sulfide complex (BH₃·DMS). The reaction proceeds under mild conditions, often at room temperature, and is followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH) to yield the desired boronic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar hydroboration-oxidation processes but optimized for larger volumes. Catalysts and automated systems are employed to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-5-phenylpent-1-enyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or aldehyde.
Reduction: Reduction reactions can convert the boronic acid to a borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) in Suzuki-Miyaura coupling.
Major Products
Oxidation: Phenylpentanol or phenylpentanal.
Reduction: Phenylpentylborane or phenylpentylboronate ester.
Substitution: Biphenyl derivatives when coupled with aryl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry
[(E)-5-phenylpent-1-enyl]boronic acid is extensively used in organic synthesis for constructing complex molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for synthesizing biaryl compounds, which are key intermediates in pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which are relevant in cancer therapy. The boronic acid moiety interacts with active sites of enzymes, providing a basis for drug design.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-boron bonds makes it useful in the development of boron-containing polymers with unique properties.
Wirkmechanismus
The mechanism by which [(E)-5-phenylpent-1-enyl]boronic acid exerts its effects often involves the formation of boron-oxygen or boron-nitrogen bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- (E)-2-phenylethenylboronic acid
- (E)-4-phenylbut-1-enylboronic acid
Uniqueness
[(E)-5-phenylpent-1-enyl]boronic acid is unique due to its extended alkyl chain, which provides additional flexibility and steric properties compared to shorter-chain analogs. This can influence its reactivity and the types of products formed in coupling reactions. Its specific structure allows for the formation of more complex and diverse molecular architectures.
By understanding the properties and applications of this compound, researchers can leverage its potential in various fields, from synthetic chemistry to medicinal research.
Eigenschaften
CAS-Nummer |
161282-94-6 |
|---|---|
Molekularformel |
C11H15BO2 |
Molekulargewicht |
190.05 g/mol |
IUPAC-Name |
[(E)-5-phenylpent-1-enyl]boronic acid |
InChI |
InChI=1S/C11H15BO2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,6-8,10,13-14H,2,5,9H2/b10-6+ |
InChI-Schlüssel |
DYPVJGGUQFQIFY-UXBLZVDNSA-N |
Isomerische SMILES |
B(/C=C/CCCC1=CC=CC=C1)(O)O |
Kanonische SMILES |
B(C=CCCCC1=CC=CC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


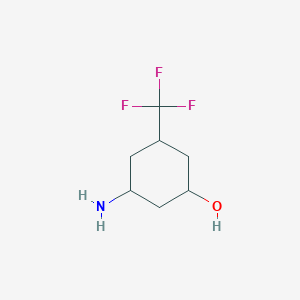
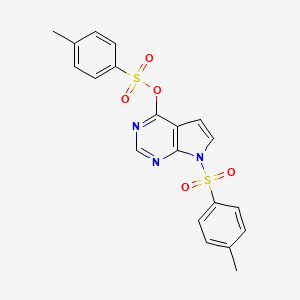
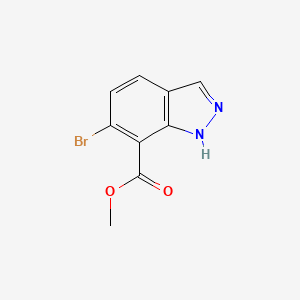
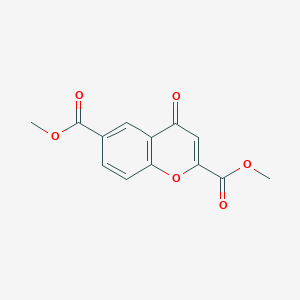
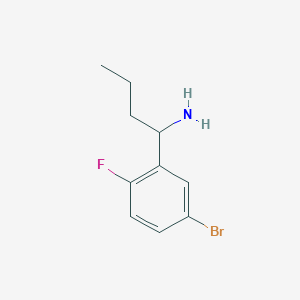

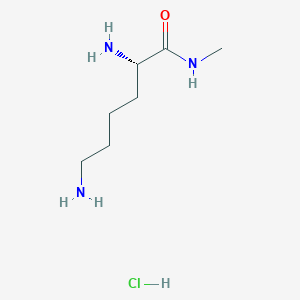
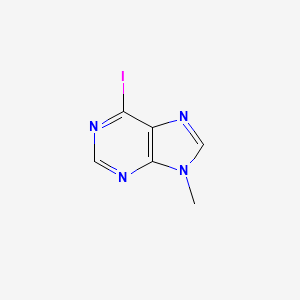
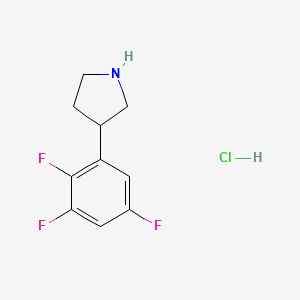
![Tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid](/img/structure/B13037067.png)
![2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13037075.png)


![7-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13037110.png)
